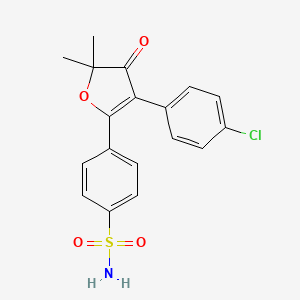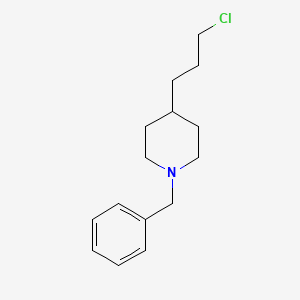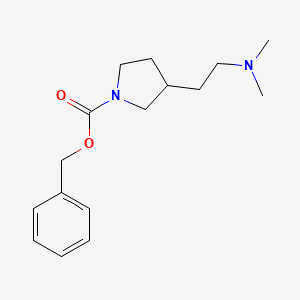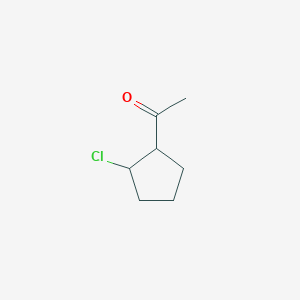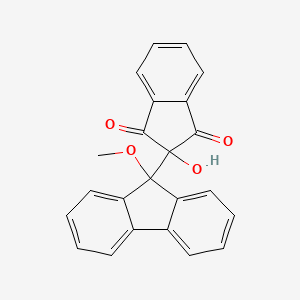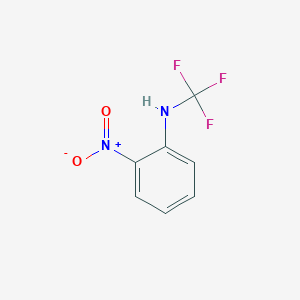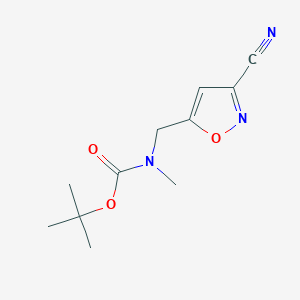
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methyl group attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methylbenzaldehyde with methylamine and acetone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, and the process can be scaled up to produce large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 2-amino-1-(4-methylphenyl)-2-methyl-: Lacks the fluoro substitution, which may affect its reactivity and biological activity.
1-Propanone, 2-amino-1-(2-fluorophenyl)-2-methyl-: Lacks the methyl group on the phenyl ring, which may influence its steric properties and interactions with molecular targets.
Uniqueness
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- is unique due to the presence of both the fluoro and methyl substituents on the phenyl ring. These substituents can significantly impact the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
2-amino-1-(2-fluoro-4-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14FNO/c1-7-4-5-8(9(12)6-7)10(14)11(2,3)13/h4-6H,13H2,1-3H3 |
Clé InChI |
ZEASEGOWUVZUON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C(C)(C)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


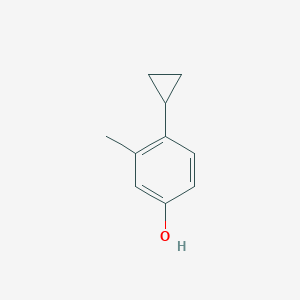
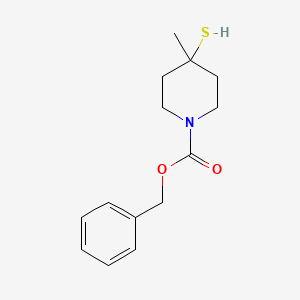
![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)

